molecular formula C10H13BrN2O B7643931 2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol

2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol

Cat. No. B7643931
M. Wt: 257.13 g/mol
InChI Key: MPPXGHZVKCIBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol involves its interaction with specific enzymes in the body. It has been found to bind to the ATP-binding site of protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), inhibiting their activity. This leads to a decrease in cell growth and survival, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. It has also been found to improve insulin sensitivity and glucose uptake in cells, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol in lab experiments include its specificity for certain enzymes, its potential as a therapeutic agent for various diseases, and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research involving 2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its safety and efficacy in clinical trials. Additionally, research can focus on developing derivatives of this compound with improved specificity and potency for certain enzymes. Overall, this compound has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

The synthesis of 2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol involves a series of steps that require specific reagents and conditions. The process starts with the reaction of 5-bromo-3-chloropyridine with cyclopentanone in the presence of a base to form an intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to yield the final product. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on certain enzymes such as protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell growth, survival, and metabolism, making them potential targets for drug development.

properties

IUPAC Name

2-[(5-bromopyridin-3-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-7-4-8(6-12-5-7)13-9-2-1-3-10(9)14/h4-6,9-10,13-14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPXGHZVKCIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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